Vesatolimod

Description

Properties

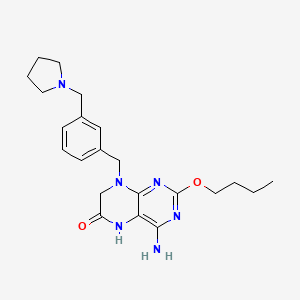

IUPAC Name |

4-amino-2-butoxy-8-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]-5,7-dihydropteridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O2/c1-2-3-11-30-22-25-20(23)19-21(26-22)28(15-18(29)24-19)14-17-8-6-7-16(12-17)13-27-9-4-5-10-27/h6-8,12H,2-5,9-11,13-15H2,1H3,(H,24,29)(H2,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOKSTCIRGDTBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC(=C2C(=N1)N(CC(=O)N2)CC3=CC=CC(=C3)CN4CCCC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153741 | |

| Record name | GS-9620 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228585-88-3 | |

| Record name | Vesatolimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228585883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vesatolimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12687 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GS-9620 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VESATOLIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8M467C50G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Downstream Effects of Vesatolimod on B Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesatolimod (GS-9620) is a potent and selective oral agonist of Toll-like receptor 7 (TLR7). TLR7 is an endosomal pattern recognition receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and B lymphocytes. Its activation triggers downstream signaling cascades, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby modulating both innate and adaptive immunity. This technical guide provides an in-depth overview of the downstream effects of this compound on B cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways.

Core Mechanism of Action on B Cells

This compound, by activating TLR7 within the endosomes of B cells, initiates a signaling cascade that profoundly influences their function. This activation is a key component of the host's antiviral response and has significant implications for therapeutic strategies in infectious diseases and oncology. The primary downstream effects on B cells include proliferation, differentiation into antibody-secreting plasma cells, and enhanced antigen presentation capabilities.

Quantitative Effects of this compound on B Cell Activation

Clinical and preclinical studies have demonstrated that this compound induces a dose-dependent activation of the immune system. While much of the focus has been on the systemic immune response, specific effects on B cells have been noted, primarily through the upregulation of activation markers.

| Study Type | Subject | This compound (or related TLR7 agonist) Dose | Key B Cell-Related Finding | Citation |

| Preclinical | Rhesus Macaques | Escalating doses of GS-986 | Increased expression of the activation marker CD69 on B cells detected 24 to 48 hours after treatment. | [1] |

| Clinical Trial (Phase 1b) | HIV-infected adults on ART | 1-12 mg | Dose-dependent increases in general lymphocyte activation were observed at doses above 4 mg. | [2] |

Table 1: Summary of Quantitative Data on this compound's Effect on B Cell Activation

B Cell Signaling Pathway Activated by this compound

The activation of TLR7 by this compound in B cells initiates an intracellular signaling cascade mediated by the adaptor protein MyD88. This leads to the activation of transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB), which are critical for the expression of type I interferons and other inflammatory cytokines.

Caption: this compound-induced TLR7 signaling cascade in B cells.

Experimental Protocols

In Vitro Stimulation of Human B Cells with this compound

This protocol outlines a general procedure for the in vitro stimulation of primary human B cells to assess the effects of this compound.

Materials:

-

This compound (GS-9620)

-

Ficoll-Paque PLUS

-

RosetteSep™ Human B Cell Enrichment Cocktail

-

RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for B cells: Enrich for CD19+ B cells from the PBMC population using a negative selection kit such as RosetteSep™.

-

Cell Culture: Resuspend the enriched B cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Stimulation: Plate 100 µL of the B cell suspension into the wells of a 96-well plate. Add 100 µL of medium containing this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24-72 hours in a humidified CO2 incubator at 37°C.

-

Analysis: Following incubation, cells and supernatants can be harvested for downstream analysis, such as flow cytometry for activation markers, proliferation assays, or ELISA for immunoglobulin secretion. A study stimulating PBMCs from HIV+ donors with this compound used concentrations of 20 nM, 1 µM, and 10 µM for 24 hours[3].

B Cell Proliferation Assay using CFSE

This protocol describes how to measure this compound-induced B cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.[4][5]

Materials:

-

This compound-stimulated B cells (from the protocol above)

-

CellTrace™ CFSE Cell Proliferation Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Labeling: Prior to stimulation, label the enriched B cells with CFSE according to the manufacturer's protocol. Typically, cells are incubated with a working solution of CFSE (e.g., 1 µM in PBS) at 37°C for 10-20 minutes.

-

Washing: Quench the staining reaction and wash the cells twice with complete medium or PBS to remove unbound dye.

-

Stimulation: Stimulate the CFSE-labeled B cells with this compound as described in the previous protocol.

-

Incubation: Culture the cells for 3-5 days to allow for cell division.

-

Staining for Surface Markers (Optional): Stain the cells with fluorescently-labeled antibodies against B cell surface markers (e.g., CD19, CD27) to analyze proliferation within specific B cell subsets.

-

Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

Caption: Workflow for B cell proliferation analysis using CFSE.

Quantification of Immunoglobulin Secretion by ELISA

This protocol provides a method to quantify the amount of immunoglobulins (e.g., IgG, IgM) secreted by B cells following this compound stimulation.

Materials:

-

Supernatants from this compound-stimulated B cell cultures

-

Human IgG or IgM ELISA kit

-

96-well ELISA plate

-

Plate reader

Procedure:

-

Collect Supernatants: After the desired incubation period, centrifuge the B cell culture plates and carefully collect the supernatants.

-

ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody specific for the immunoglobulin isotype of interest.

-

Adding diluted supernatants and standards to the wells.

-

Incubating to allow the immunoglobulin to bind to the capture antibody.

-

Washing the plate to remove unbound material.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that is converted by the enzyme to produce a colorimetric signal.

-

-

Read Plate: Measure the absorbance of each well using a plate reader at the appropriate wavelength.

-

Calculate Concentration: Determine the concentration of the immunoglobulin in the supernatants by comparing the absorbance values to a standard curve.

Flow Cytometry Analysis of B Cell Subsets

This protocol allows for the characterization of different B cell populations following this compound treatment.

Materials:

-

This compound-stimulated B cells

-

Fluorescently-labeled antibodies against human B cell markers (e.g., CD19, IgD, CD27, CD38, CD138)

-

Flow cytometry staining buffer

-

Flow cytometer

Procedure:

-

Harvest Cells: Harvest the B cells from the culture plate and wash them with flow cytometry staining buffer.

-

Stain Cells: Resuspend the cells in the staining buffer containing a cocktail of the desired fluorescently-labeled antibodies.

-

Incubate: Incubate the cells for 30 minutes at 4°C in the dark.

-

Wash: Wash the cells twice with staining buffer to remove unbound antibodies.

-

Acquire Data: Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

-

Analyze Data: Analyze the flow cytometry data to identify and quantify different B cell subsets based on their marker expression (e.g., Naïve B cells: CD19+IgD+CD27-; Memory B cells: CD19+CD27+; Plasmablasts/Plasma cells: CD19+CD38hiCD138+).

Caption: Experimental workflow for B cell subset analysis by flow cytometry.

Conclusion

This compound's activation of TLR7 in B cells represents a critical aspect of its immunomodulatory effects. The downstream consequences include B cell proliferation, differentiation into antibody-secreting plasma cells, and the upregulation of activation markers. The provided experimental protocols offer a framework for researchers to further investigate and quantify these effects. A deeper understanding of the nuanced impact of this compound on B cell biology will be instrumental in optimizing its therapeutic application in various disease contexts. Further research is warranted to generate more comprehensive quantitative data on B cell subset dynamics and antibody responses following this compound treatment.

References

- 1. TLR-Agonist Mediated Enhancement of Antibody-Dependent Effector Functions as Strategy For an HIV-1 Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. croiconference.org [croiconference.org]

- 4. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Vesatolimod-Induced Cytokine Profile In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytokine and immune activation profile of Vesatolimod (formerly GS-9620), a selective agonist of Toll-like receptor 7 (TLR7). This compound is an immunomodulatory agent under investigation for its potential role in therapies for chronic viral infections, such as Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Its mechanism of action relies on the activation of the innate immune system, leading to a cascade of downstream effects, including the production of key cytokines and the activation of various immune cells.

Core Mechanism: TLR7 Signaling Pathway

This compound functions by binding to and activating TLR7, an endosomal pattern-recognition receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells.[1][2] This engagement initiates a well-defined intracellular signaling cascade. Upon activation, TLR7 recruits the adaptor protein MyD88, which in turn leads to the formation of a complex with IRAK family kinases and the activation of TRAF6. This pathway ultimately culminates in the activation of key transcription factors: Interferon Regulatory Factor 7 (IRF7), which drives the expression of Type I interferons (IFN-α/β), and Nuclear Factor-kappa B (NF-κB), which controls the transcription of numerous pro-inflammatory cytokines and chemokines.[1]

References

Vesatolimod (GS-9620): A Technical Guide to a TLR7 Agonist as an HIV Latency-Reversing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesatolimod (GS-9620) is an investigational, orally bioavailable small molecule that acts as a selective agonist for Toll-like receptor 7 (TLR7).[1] TLR7 is a pattern recognition receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells, playing a crucial role in the innate immune response to viral pathogens.[1][2] In the context of HIV, this compound is being explored as a latency-reversing agent (LRA). The primary goal of this strategy is to reactivate the latent HIV reservoir, which persists in individuals on antiretroviral therapy (ART), making the infected cells visible to the immune system for clearance. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and the key experimental protocols used in its evaluation.

Mechanism of Action: TLR7-Mediated Latency Reversal

This compound's primary mechanism involves the activation of TLR7, which is localized within the endosomes of immune cells like pDCs.[2][3] Upon binding, this compound triggers a downstream signaling cascade that culminates in the production of pro-inflammatory cytokines and, most notably, type I interferons (IFN-α/β).[1][4]

The latency-reversing activity of this compound is believed to be indirect. The IFN-α produced by pDCs acts on latently infected CD4+ T cells, inducing a cascade of events that leads to the transcription of latent HIV proviruses.[1][5] This process, often referred to as "kick and kill," aims to expose the reactivated cells to immune surveillance, particularly cytotoxic T lymphocytes (CTLs), for elimination. Research suggests that this induction of HIV RNA is dependent on IFN-α production by pDCs.[1] Additionally, this compound-induced immune activation includes the stimulation of natural killer (NK) cells, phagocytic cells, and T cells, which may contribute to the clearance of reactivated cells.[1]

Preclinical and Clinical Data

This compound has been evaluated in both preclinical simian immunodeficiency virus (SIV) models and human clinical trials.

Preclinical Studies in SIV-infected Macaques

Studies in SIV-infected rhesus macaques on ART have shown that TLR7 agonists can induce viral reactivation and reduce the viral reservoir.[6] Some studies reported transient increases in plasma viral load and reductions in viral DNA in both blood and tissue.[7] In combination with a broadly neutralizing antibody (bNAb) like PGT121, this compound delayed viral rebound after ART interruption.[8][9] Monkeys treated with this combination also showed significantly lower levels of SHIV-infected cells in their lymph nodes.[8][9] However, other studies have not consistently observed measurable virus induction, suggesting that factors like the timing of ART initiation and the sensitivity of virologic assays may influence outcomes.[7]

Clinical Trials in People Living with HIV (PLWH)

Several Phase 1b clinical trials have assessed the safety, pharmacokinetics, and pharmacodynamics of this compound in virally suppressed PLWH on ART.

Table 1: Summary of Key Phase 1b Clinical Trial Findings for this compound

| Study Identifier | Participants | Dosing Regimen | Key Findings | Reference(s) |

| NCT02858401 | 48 PLWH on ART (36 this compound, 12 Placebo) | 1-12 mg orally every other week for 6-10 doses | Generally well-tolerated; dose-proportional increases in plasma exposure. No significant change in plasma HIV-1 RNA, but immune stimulation (cytokine and ISG expression) observed at doses >4 mg. | [10],[11] |

| - | 25 HIV controllers on ART (17 this compound, 8 Placebo) | 4, 6, or 8 mg orally every other week for 10 doses, followed by ATI | Associated with a modest delay in time to viral rebound compared to placebo. Decreases in intact proviral DNA were observed during treatment. | [12] |

-

Safety and Tolerability: this compound has been generally well-tolerated. The most common drug-related adverse events are mild, transient flu-like symptoms (e.g., chills, headache, fatigue) that typically resolve within a day and do not occur with every dose.[11][13]

-

Pharmacodynamics: Dose-dependent immune activation is a consistent finding. This is evidenced by increased expression of interferon-stimulated genes (ISGs) and elevated plasma levels of cytokines such as IP-10 and IL-1RA.[10][12]

-

Virologic Effects: this compound alone has not consistently induced detectable plasma viremia ("blips") in most participants on ART.[10] However, in a study of HIV controllers, it was associated with a modest increase in the time to viral rebound during an analytical treatment interruption (ATI).[12] This delay in rebound correlated with a reduction in the levels of intact proviral DNA measured before the ATI.[12]

Key Experimental Protocols

The evaluation of this compound as an LRA relies on a suite of specialized laboratory assays to quantify the latent reservoir and measure the effects of the drug.

Quantitative Viral Outgrowth Assay (QVOA)

The QVOA is considered the "gold standard" for measuring the size of the replication-competent latent reservoir.[14]

-

Objective: To quantify the frequency of latently infected resting CD4+ T cells that can produce infectious virus upon activation.

-

Methodology:

-

Cell Isolation: Resting CD4+ T cells (typically defined as CD4+ CD25- CD69- HLA-DR-) are purified from participant peripheral blood mononuclear cells (PBMCs) via negative selection.[15]

-

Limiting Dilution: The purified cells are plated in a limiting dilution series (e.g., from 1 million down to a few hundred cells per well).[16]

-

Cellular Activation: Cells in each well are maximally stimulated to reverse latency. This is often achieved using phytohemagglutinin (PHA) and irradiated feeder PBMCs from an HIV-negative donor.[15][16]

-

Co-culture and Viral Propagation: To amplify any virus produced, activated cells are co-cultured with susceptible target cells that support viral replication, such as CD8-depleted PBMCs from screened seronegative donors or a cell line like MOLT-4/CCR5.[15][16]

-

Detection: Culture supernatants are monitored for viral production over a period of 14-21 days. The presence of virus is typically detected by measuring HIV p24 antigen via ELISA.[14][15]

-

Quantification: The frequency of latently infected cells, expressed as Infectious Units Per Million (IUPM), is calculated using a maximum likelihood method based on the number of p24-positive wells at each cell dilution.[15]

-

Measurement of Cell-Associated HIV DNA and RNA

These PCR-based assays quantify the total number of infected cells and their transcriptional activity, respectively.[17]

-

Objective: To measure the total number of cells containing HIV DNA (the reservoir size, including both intact and defective proviruses) and the level of HIV transcription (cell-associated RNA).

-

Methodology:

-

Cell Isolation: PBMCs or purified CD4+ T cells are isolated from blood samples.

-

Nucleic Acid Extraction: Total DNA and RNA are extracted from a known number of cells.[18]

-

Reverse Transcription (for RNA): The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR or ddPCR):

-

HIV DNA: A qPCR or droplet digital PCR (ddPCR) assay is performed using primers and probes that target a conserved region of the HIV genome (e.g., pol or LTR).[17][19] The results are normalized to a host cell gene (e.g., CCR5 or RNase P) to determine the number of HIV DNA copies per million cells.[18]

-

HIV RNA: A similar quantitative PCR is performed on the cDNA to measure levels of cell-associated HIV RNA (unspliced or multiply spliced). Results are typically expressed as copies per million cells.[17][18]

-

-

Intact Proviral DNA Assay (IPDA): More advanced ddPCR-based assays like the IPDA use multiple probes to distinguish between genetically intact, replication-competent proviruses and the more abundant defective proviruses.[19]

-

Conclusion and Future Directions

This compound has demonstrated a favorable safety profile and consistent, dose-dependent immune activation. While it has not shown a strong capacity to induce plasma viremia on its own in ART-suppressed individuals, its ability to modestly delay viral rebound and reduce intact proviral DNA in HIV controllers is encouraging.[10][12] These findings suggest that the true potential of this compound likely lies in combination therapies. Future research will focus on pairing this compound with other agents, such as therapeutic vaccines or broadly neutralizing antibodies, to create a synergistic "kick and kill" effect capable of meaningfully reducing the latent HIV reservoir and moving closer to the goal of a functional cure.[1][8]

References

- 1. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]

- 2. Toll-like Receptor Signaling in Innate Immunity | Cell Signaling Technology [cellsignal.com]

- 3. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 4. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - Dual TLR2 and TLR7 agonists as HIV latency-reversing agents [insight.jci.org]

- 6. Latency Reversing Agents and the Road to an HIV Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The TLR7 agonist this compound does not measurably induce SIV expression in macaques receiving combination antiretroviral therapy initiated during chronic infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thebodypro.com [thebodypro.com]

- 9. Monkey study uncovers the potential for this compound and antibodies in cure research | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]

- 10. academic.oup.com [academic.oup.com]

- 11. gilead.com [gilead.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound Patient Drug Record | NIH [clinicalinfo.hiv.gov]

- 14. Improved assays to measure and characterize the inducible HIV reservoir - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative viral outgrowth assay (QVOA) and infectious units per million (IUPM) [bio-protocol.org]

- 16. Rapid Quantification of the Latent Reservoir for HIV-1 Using a Viral Outgrowth Assay | PLOS Pathogens [journals.plos.org]

- 17. journals.asm.org [journals.asm.org]

- 18. Novel Assays for Measurement of Total Cell-Associated HIV-1 DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Exploratory Studies of Vesatolimod (GS-9620) in Hepatitis B

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the exploratory studies investigating Vesatolimod (GS-9620), an oral Toll-like receptor 7 (TLR7) agonist, as a potential immunomodulatory therapy for chronic hepatitis B (CHB). While initial preclinical data were promising, clinical trials in humans revealed a disconnect between target engagement and significant virological response. This guide details the mechanism of action, summarizes key clinical trial data, outlines experimental protocols, and discusses the implications of these findings for the field.

Core Mechanism of Action: TLR7-Mediated Immune Activation

This compound is a selective, orally administered small molecule designed to activate the innate and adaptive immune systems through the TLR7 pathway.[1] TLR7 is a pattern-recognition receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells.[1] Upon binding, this compound initiates a MyD88-dependent signaling cascade, leading to the activation of key transcription factors, including interferon regulatory factors (IRFs) and nuclear factor-kappa B (NF-κB). This cascade culminates in the production of type I interferons (IFN-α) and other proinflammatory cytokines.[1][2] The subsequent downstream effects include the activation of natural killer (NK) cells, phagocytic cells, and T cells, which are crucial for antiviral immunity.[1][3] The intended therapeutic effect in CHB was to stimulate a robust, host-driven immune response to control and clear the hepatitis B virus (HBV).

Summary of Clinical Efficacy and Safety

Despite promising antiviral effects in preclinical woodchuck and chimpanzee models, this compound failed to demonstrate a significant clinical benefit in Phase 2 studies involving patients with CHB.[3] The primary endpoint in these trials was a decline in Hepatitis B surface antigen (HBsAg) levels, which is a key marker for a functional cure.

Across multiple studies, this compound did not induce clinically meaningful reductions in HBsAg compared to placebo.[3][4] Similarly, HBV DNA suppression rates were not significantly different from those in control arms, especially in patients already on background nucleos(t)ide analog therapy.[3][4] While no patients achieved HBsAg loss, a small number of HBeAg-positive patients (3 in one study) experienced HBeAg loss and seroconversion.[4]

Pharmacodynamically, this compound consistently demonstrated on-target activity. A dose-dependent induction of interferon-stimulated genes (ISGs), such as ISG15, was observed in peripheral blood.[4][5] However, this biomarker response did not correlate with a reduction in HBsAg levels.[3][4]

This compound was generally found to be safe and well-tolerated.[5][6] The most common treatment-emergent adverse events were mild to moderate in severity and included flu-like symptoms such as headache, chills, and fatigue, which are consistent with its mechanism of action.[1][3]

Quantitative Data from Clinical Trials

The following tables summarize key quantitative outcomes from representative Phase 2 exploratory studies of this compound in CHB patients.

Table 1: Efficacy Outcomes in Viremic, Treatment-Naïve CHB Patients (NCT02579382) [4][7]

| Parameter (at Week 24) | Placebo + TDF | 1 mg this compound + TDF | 2 mg this compound + TDF | 4 mg this compound + TDF |

| Mean HBsAg Change (log10 IU/mL) | No clinically meaningful difference observed between groups. | |||

| HBsAg Loss | 0% | 0% | 0% | 0% |

| HBeAg Loss (among HBeAg+ patients) | Data not specified, but 3 patients in total experienced loss by week 48. | |||

| HBV DNA Suppression | Similar rates across all treatment arms. |

TDF: Tenofovir Disoproxil Fumarate

Table 2: Efficacy Outcomes in Virally-Suppressed CHB Patients (NCT02166047) [5]

| Parameter (at Week 24) | Placebo | 1 mg this compound | 2 mg this compound | 4 mg this compound |

| Mean HBsAg Change (log10 IU/mL) | No significant declines observed at Week 24 or other endpoints (Weeks 4, 8, 12, 48). | |||

| HBsAg Loss | 0% | 0% | 0% | 0% |

Table 3: Safety and Pharmacodynamic Profile [4][5]

| Parameter | Observation |

| Treatment-Emergent Adverse Events (Any) | Experienced by 41-80% of patients, majority mild or moderate.[5] |

| Common Adverse Events | Flu-like symptoms (chills, headache, fatigue), consistent with IFN induction.[1][3] |

| ISG15 Induction | Dose-dependent induction observed.[5] |

| Serum IFN-α | No significant systemic IFN-α expression detected.[5] |

Experimental Protocols and Methodologies

The exploratory studies of this compound followed a rigorous, controlled methodology. The protocol for the Phase 2 study NCT02579382 serves as a representative example.[4][7]

Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2 trial.[4] Patients were stratified by HBeAg status and alanine aminotransferase (ALT) levels at baseline.[4]

Patient Population: The study enrolled 192 viremic CHB patients who were not currently receiving oral antiviral treatment.[4] Key inclusion criteria typically involved detectable HBsAg and HBV DNA levels. Exclusion criteria often included co-infection with HIV, HCV, or Hepatitis D, as well as evidence of hepatocellular carcinoma or decompensated liver disease.[6][8]

Intervention: Participants were randomized in a 2:2:2:1 ratio to receive one of the following regimens:[4]

-

This compound 1 mg once weekly for 12 weeks

-

This compound 2 mg once weekly for 12 weeks

-

This compound 4 mg once weekly for 12 weeks

-

Placebo once weekly for 12 weeks

All patients also received a standard-of-care background therapy of tenofovir disoproxil fumarate (300 mg daily) for 48 weeks.[4]

Endpoints and Assessments:

-

Primary Efficacy Endpoint: The primary measure of efficacy was the change in quantitative serum HBsAg from baseline to Week 24.[4]

-

Secondary Efficacy Endpoints: These included the proportion of patients with HBsAg loss, HBeAg loss, and HBeAg seroconversion at various time points.[4][9]

-

Virological Assessment: HBV DNA levels were monitored throughout the study.

-

Safety Assessments: Safety was evaluated through the monitoring of adverse events and laboratory abnormalities.[5]

-

Pharmacodynamic Assessments: To confirm target engagement, whole-blood interferon-stimulated gene (ISG) transcripts and serum cytokine levels were measured.[4][5]

Conclusion and Future Directions

The exploratory studies of this compound in chronic hepatitis B provide a crucial case study in immunomodulatory drug development. While the drug was safe and successfully engaged its intended molecular target (TLR7), this did not translate into a clinically significant antiviral effect, as measured by HBsAg decline.[4][5] This outcome suggests that the peripheral, transient induction of ISGs by this specific TLR7 agonist was insufficient to overcome the profound state of immune tolerance characteristic of chronic HBV infection.

The findings from the this compound program have prompted the scientific community to explore other innate immune pathways. Attention has now shifted towards agonists of other receptors, such as TLR8 (e.g., Selgantolimod/GS-9688), which may induce a different and potentially more effective cytokine profile for stimulating anti-HBV immunity.[10][11] Furthermore, the prevailing view is that a functional cure for HBV will likely require a combination approach, pairing an immunomodulator with a direct-acting antiviral that can suppress viral antigens, such as an siRNA therapeutic.[11]

References

- 1. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Safety and efficacy of this compound (GS-9620) in patients with chronic hepatitis B who are not currently on antiviral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety, efficacy and pharmacodynamics of this compound (GS-9620) in virally suppressed patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of this compound in chronic hepatitis B: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Therapeutic Potential of TLR8 Agonist GS‐9688 (Selgantolimod) in Chronic Hepatitis B: Remodeling of Antiviral and Regulatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. firstwordpharma.com [firstwordpharma.com]

Vesatolimod's Antiviral Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vesatolimod (GS-9620) is an investigational oral Toll-like receptor 7 (TLR7) agonist that has been evaluated for its antiviral effects, primarily against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). As an immune modulator, this compound activates the innate immune system, leading to the production of interferons and other cytokines that play a critical role in controlling viral infections. This technical guide provides a comprehensive overview of the basic research on this compound's antiviral effects, including its mechanism of action, quantitative data from clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: TLR7 Agonism

This compound is a selective agonist of TLR7, a pattern-recognition receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells.[1] TLR7 is located in the endosomal compartment and recognizes single-stranded RNA (ssRNA) viruses.[2] Upon binding to TLR7, this compound triggers a downstream signaling cascade that is dependent on the Myeloid differentiation primary response 88 (MyD88) adaptor protein.[2]

This signaling pathway ultimately leads to the activation of transcription factors, including Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB).[2] The activation of IRF7 is crucial for the production of type I interferons (IFN-α/β), which have potent antiviral activity.[1][2] The activation of NF-κB leads to the production of pro-inflammatory cytokines and chemokines.[2] This cascade of immune activation enhances the body's ability to recognize and eliminate virally infected cells.[1][3]

Signaling Pathway Diagram

Caption: this compound activates the TLR7 signaling pathway in pDCs, leading to the production of type I interferons and pro-inflammatory cytokines.

Quantitative Data on Antiviral Effects

The antiviral activity of this compound has been assessed in several clinical trials. The following tables summarize the key quantitative findings from these studies.

Pharmacodynamic Response to this compound

This compound treatment leads to a dose-dependent induction of interferon-stimulated genes (ISGs) and various cytokines and chemokines.

| Biomarker | This compound Dose | Fold Change from Baseline (Median) | Study Population | Reference |

| ISG15 mRNA | 2 mg | >2-fold | Chronic Hepatitis B (CHB) | [4][5] |

| 4 mg | >2-fold | CHB | [4][5] | |

| 4, 6, and 8 mg | Dose-dependent increase | HIV-1 infected controllers | [3] | |

| MX1 mRNA | 4, 6, and 8 mg | Dose-dependent increase | HIV-1 infected controllers | [3] |

| OAS1 mRNA | 4, 6, and 8 mg | Dose-dependent increase | HIV-1 infected controllers | [3] |

| IFN-α | 4, 6, and 8 mg | Dose-dependent increase | HIV-1 infected controllers | [3] |

| IP-10 (CXCL10) | 6 mg | >3.9-fold | Virally suppressed HIV-1 | [6][7] |

| 4, 6, and 8 mg | Dose-dependent increase | HIV-1 infected controllers | [3] | |

| IL-1RA | 6 mg | >3.9-fold | Virally suppressed HIV-1 | [6][7] |

| 4, 6, and 8 mg | Dose-dependent increase | HIV-1 infected controllers | [3] | |

| ITAC (CXCL11) | 6 mg | >3.9-fold | Virally suppressed HIV-1 | [6][7] |

Virologic Outcomes in HIV-1 Clinical Trials

Clinical studies in individuals with HIV-1 have shown modest effects on viral rebound after analytical treatment interruption (ATI).

| Parameter | This compound Group | Placebo Group | p-value | Study Population | Reference |

| Median Time to Viral Rebound (>50 copies/mL) | 4.1 weeks | 3.9 weeks | 0.036 | HIV-1 infected controllers on ART (NCT03060447) | [8] |

| Change from Baseline in Plasma HIV-1 RNA | No significant change | No significant change | N/A | Virally suppressed adults on ART (NCT02858401) | [6][7] |

Virologic Outcomes in Chronic Hepatitis B Clinical Trials

In patients with chronic hepatitis B, this compound did not lead to clinically significant reductions in Hepatitis B surface antigen (HBsAg).

| Parameter | This compound Group (1, 2, or 4 mg) | Placebo Group | Study Population | Reference |

| HBsAg Decline at Week 24 | No clinically meaningful difference | No difference | Viremic CHB patients not on antiviral treatment (NCT02579382) | [9][10] |

| HBsAg Decline at Week 24 | No significant decline | No decline | Virally suppressed CHB patients on antiviral treatment (NCT02166047) | [4][5] |

| HBV DNA Suppression at Week 24 | Similar across all arms | Similar | Viremic CHB patients not on antiviral treatment (NCT02579382) | [9][10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research on this compound's antiviral effects.

Quantification of Interferon-Stimulated Gene (ISG) Expression by RT-qPCR

This protocol describes the measurement of ISG mRNA levels in whole blood or peripheral blood mononuclear cells (PBMCs).

Objective: To quantify the fold change in expression of ISGs such as ISG15, MX1, and OAS1 in response to this compound treatment.

Methodology:

-

Sample Collection and RNA Extraction:

-

Collect whole blood in PAXgene Blood RNA tubes or isolate PBMCs by Ficoll-Paque density gradient centrifugation.

-

Extract total RNA using a commercially available kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

-

-

Reverse Transcription (RT):

-

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.

-

The reaction typically includes a mix of reverse transcriptase, dNTPs, and RNase inhibitor.

-

Incubate the reaction mixture according to the kit's protocol (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).

-

-

Quantitative Polymerase Chain Reaction (qPCR):

-

Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for the target ISGs (e.g., ISG15, MX1, OAS1) and a housekeeping gene (e.g., GAPDH, HPRT1), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a TaqMan probe.

-

Perform the qPCR on a real-time PCR system with a typical thermal cycling profile: initial denaturation at 95°C for 10 min, followed by 40 cycles of denaturation at 95°C for 15 sec and annealing/extension at 60°C for 1 min.

-

A melt curve analysis should be performed at the end of the run to ensure the specificity of the amplified product when using SYBR Green.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each gene.

-

Calculate the change in Ct (ΔCt) by subtracting the Ct of the housekeeping gene from the Ct of the target gene (ΔCt = Cttarget - Cthousekeeping).

-

Calculate the double delta Ct (ΔΔCt) by subtracting the ΔCt of the control (placebo or baseline) sample from the ΔCt of the treated sample (ΔΔCt = ΔCttreated - ΔCtcontrol).

-

The fold change in gene expression is calculated as 2-ΔΔCt.[11]

-

Measurement of Plasma HIV-1 RNA (Viral Load)

This protocol outlines the quantification of HIV-1 RNA in plasma samples.

Objective: To determine the number of HIV-1 RNA copies per milliliter of plasma.

Methodology:

-

Sample Collection and Processing:

-

Collect whole blood in EDTA-containing tubes.

-

Separate plasma by centrifugation at 800-1600 x g for 20 minutes at room temperature.

-

Aliquot and store plasma at -80°C until analysis.

-

-

HIV-1 RNA Extraction:

-

Utilize a commercially available automated or manual viral RNA extraction kit (e.g., Roche COBAS AmpliPrep, Qiagen QIAamp Viral RNA Mini Kit).

-

The procedure typically involves lysis of the viral particles to release the RNA, followed by binding of the RNA to a silica membrane, washing to remove inhibitors, and elution of the purified RNA.

-

-

Quantitative Reverse Transcription PCR (qRT-PCR):

-

Perform a one-step qRT-PCR using a commercially available assay (e.g., Roche COBAS AmpliPrep/COBAS TaqMan HIV-1 Test, Abbott RealTime HIV-1 Assay).

-

These assays typically target conserved regions of the HIV-1 genome (e.g., gag, LTR).

-

The reaction combines reverse transcription of the viral RNA into cDNA and subsequent PCR amplification and detection in a single tube.

-

Fluorescently labeled probes are used for real-time detection of the amplified product.

-

-

Quantification:

Experimental and Clinical Trial Workflows

The following diagrams illustrate a typical workflow for a preclinical in vitro experiment and a clinical trial evaluating this compound.

In Vitro Antiviral Assay Workflow

References

- 1. A5374: A Phase I/IIa Randomized, Placebo-Controlled Trial of Conserved-Mosaic T-cell Vaccine in a Regimen with this compound and Broadly Neutralizing Antibodies in Adults Initiated on Suppressive Antiretroviral Therapy during Acute HIV-1 – ACTG [actgnetwork.org]

- 2. microbiology.testcatalog.org [microbiology.testcatalog.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]

- 5. Type I interferon signature: a quantitative standardized method for clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High-throughput Quantitative Real-time RT-PCR Assay for Determining Expression Profiles of Types I and III Interferon Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly Sensitive Methods for Quantitation of Human Immunodeficiency Virus Type 1 RNA from Plasma, Cells, and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a Toll-like Receptor 7 Agonist, Induces Immune Activation in Virally Suppressed Adults Living With Human Immunodeficiency Virus-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety and efficacy of this compound (GS-9620) in patients with chronic hepatitis B who are not currently on antiviral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Ultrasensitive Reverse Transcription-PCR Assay for Quantitation of Human Immunodeficiency Virus Type 1 RNA in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hiv.guidelines.org.au [hiv.guidelines.org.au]

The Pharmacodynamics of Vesatolimod: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesatolimod (GS-9620) is a potent and selective oral agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system.[1][2][3] By activating TLR7, which is primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells, this compound triggers a cascade of downstream signaling events, leading to the induction of antiviral immune responses.[2] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of immunomodulatory therapies.

Mechanism of Action and Signaling Pathway

This compound functions as an immune modulator by binding to and activating TLR7, a pattern-recognition receptor that plays a crucial role in the host's defense against viral pathogens.[2][3] Upon oral administration, this compound is absorbed and rapidly internalizes into cells, localizing to endo-lysosomal compartments where TLR7 is expressed.[1]

The binding of this compound to TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α) and other pro-inflammatory cytokines and chemokines.[2][4] This response is critical for orchestrating both innate and adaptive immunity. The induction of IFN-stimulated genes (ISGs) is a hallmark of TLR7 activation and contributes to the establishment of an antiviral state.[1][5] Furthermore, this compound has been shown to activate a range of immune cells, including natural killer (NK) cells, phagocytic cells, pDCs, and T cells.[2]

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of this compound have been quantified in several clinical studies across different patient populations. The following tables summarize the key dose-dependent effects on cytokine induction and interferon-stimulated gene expression.

Table 1: Cytokine and Chemokine Induction in HIV-1 Patients on ART

| Dose | Analyte | Median Fold Change from Baseline (24h post-Dose 1) |

| 6 mg | IP-10 | >3.9 |

| 6 mg | IL-1RA | >3.9 |

| 6 mg | I-TAC | >3.9 |

| 8 mg | IP-10 | 2.70 |

| 8 mg | IL-1RA | 2.81 |

| 8 mg | I-TAC | 2.12 |

Data from a Phase Ib study in virally suppressed adults with HIV-1.[6][7][8]

Table 2: Interferon-Stimulated Gene (ISG) Induction in HIV Controllers

| Dose | Gene | Mean Fold Increase from Baseline |

| 6 mg | ISG15 | 19 |

| 6 mg | MX1 | 8 |

| 6 mg | OAS1 | 6 |

Data from a study in HIV controllers on ART.[9]

Table 3: Serum IFN-α Induction in Uninfected Chimpanzees

| Dose | Mean Peak IFN-α Level (pg/mL) |

| 0.3 mg/kg | 66 |

| 1 mg/kg | 479 |

Peak serum IFN responses occurred at 8 hours post-dose.[1]

Table 4: Cytokine and Chemokine Induction in HIV Controllers (Mean Concentrations)

| Dose | Analyte | Mean Concentration (pg/mL) |

| 6 mg | I-TAC | 49 |

| 6 mg | IP-10 | 368 |

| 6 mg | IL-1RA | 1834 |

| 6 mg | IFN-α | 0.6 |

Minimal dose at which consistent and detectable cytokine/chemokine levels occurred.[9]

Experimental Protocols

The following sections outline the general methodologies used in clinical trials to assess the pharmacodynamics of this compound.

Quantification of Serum Cytokines and Chemokines

Objective: To measure the levels of various cytokines and chemokines in patient serum following this compound administration.

Methodology:

-

Sample Collection: Whole blood samples are collected from participants at baseline and at specified time points post-dose.

-

Serum Separation: Blood is processed to separate serum.

-

Analysis: Serum levels of cytokines and chemokines such as IP-10, IL-1RA, I-TAC, and IFN-α are quantified using high-sensitivity multiplex immunoassays (e.g., Ciraplex assays).[6]

-

Data Reporting: Results are typically reported as absolute concentrations (pg/mL) or as fold-change from baseline.

Measurement of Interferon-Stimulated Gene (ISG) Expression

Objective: To quantify the induction of ISG mRNA in peripheral blood mononuclear cells (PBMCs) or whole blood following this compound administration.

Methodology:

-

Sample Collection: Whole blood samples are collected in appropriate tubes for RNA preservation.

-

RNA Extraction: Total RNA is extracted from PBMCs or whole blood using standard commercial kits.

-

Reverse Transcription: Extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The expression levels of specific ISGs (e.g., ISG15, OAS-1, MX1) are quantified by real-time qPCR using gene-specific primers and probes.

-

Data Analysis: ISG expression is normalized to a housekeeping gene, and the fold-change in expression relative to baseline is calculated.

Immune Cell Activation Assays

Objective: To assess the activation status of various immune cell populations (e.g., T cells, NK cells) in response to this compound.

Methodology:

-

PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.

-

Flow Cytometry Staining: Cells are stained with a panel of fluorescently labeled antibodies specific for cell surface markers of different immune cell types and activation markers (e.g., CD38, HLA-DR, CD69).

-

Flow Cytometry Analysis: The frequency of activated immune cell populations is determined by multi-color flow cytometry.

-

Data Reporting: Data is reported as the percentage of a specific cell population expressing activation markers or as the change in this percentage from baseline.

Conclusion

This compound demonstrates clear dose-dependent pharmacodynamic effects characterized by the robust induction of cytokines, chemokines, and interferon-stimulated genes. These downstream effects are consistent with its mechanism of action as a TLR7 agonist and underscore its potential as an immunomodulatory agent for the treatment of chronic viral infections. The data and methodologies presented in this guide provide a foundational understanding for researchers and clinicians working to further elucidate the therapeutic potential of this compound and other TLR7 agonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetic and pharmacodynamic properties of GS-9620, a novel Toll-like receptor 7 agonist, demonstrate interferon-stimulated gene induction without detectable serum interferon at low oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety, efficacy and pharmacodynamics of this compound (GS-9620) in virally suppressed patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound, a Toll-like Receptor 7 Agonist, Induces Immune Activation in Virally Suppressed Adults Living With Human Immunodeficiency Virus-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. contagionlive.com [contagionlive.com]

Methodological & Application

Application Notes: Vesatolimod In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Introduction

Vesatolimod (also known as GS-9620) is a potent and selective oral agonist for Toll-like receptor 7 (TLR7).[1] TLR7 is an endosomal pattern recognition receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells.[2] As a TLR7 agonist, this compound triggers innate immune responses, leading to the production of type I interferons (IFN-α), pro-inflammatory cytokines, and chemokines.[2][3] This activation of the innate immune system subsequently modulates adaptive immune responses, including the activation of T cells and Natural Killer (NK) cells.[2] These application notes provide detailed protocols for the in vitro stimulation of human PBMCs with this compound to study its immunological effects, including cytokine production, interferon-stimulated gene (ISG) expression, and immune cell activation.

This compound Signaling Pathway

This compound is internalized into the endosomes of TLR7-expressing cells, such as pDCs.[1] Binding to TLR7 initiates a downstream signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors like Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB), which drive the expression of type I interferons and other inflammatory cytokines.

Caption: this compound TLR7 signaling pathway in a plasmacytoid dendritic cell.

Experimental Workflow

The general workflow for assessing the effects of this compound on human PBMCs involves isolating the cells from whole blood, stimulating them with the compound, and subsequently analyzing various endpoints such as secreted proteins, gene expression, and cell surface marker expression.

Caption: General experimental workflow for this compound stimulation of PBMCs.

Detailed Experimental Protocols

Protocol 1: Isolation of Human PBMCs from Whole Blood

This protocol is based on standard density gradient centrifugation using Ficoll-Paque.[4][5]

-

Blood Collection: Collect whole blood from healthy donors into collection tubes containing an anticoagulant (e.g., Heparin or EDTA).

-

Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS) at room temperature.

-

Ficoll Gradient: Carefully layer the diluted blood over an equal volume of Ficoll-Paque medium in a conical centrifuge tube, minimizing mixing at the interface.

-

Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Harvesting: After centrifugation, carefully aspirate the upper plasma layer. Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.

-

Washing: Transfer the collected cells to a new conical tube and wash by adding 3-4 volumes of PBS. Centrifuge at 300 x g for 10 minutes at room temperature.

-

Repeat Wash: Discard the supernatant and repeat the wash step one more time to remove residual platelets and Ficoll.

-

Cell Counting: Resuspend the final cell pellet in complete RPMI-1640 medium. Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.

Protocol 2: In Vitro Stimulation of PBMCs with this compound

-

Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, and 1% Penicillin-Streptomycin) to a concentration of 1-2 x 10^6 cells/mL.

-

Plating: Seed the cells into a multi-well tissue culture plate (e.g., 96-well, 24-well, or 6-well depending on downstream application needs).

-

Stimulation: Prepare stock solutions of this compound in DMSO and then dilute to final working concentrations in complete RPMI medium. Add this compound to the appropriate wells. Studies have used concentrations ranging from 20 nM to 10 µM.[6] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a desired time period, typically 24 hours for cytokine and cell activation analysis.[6][7]

-

Sample Collection:

-

Supernatant: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store at -80°C for cytokine analysis.

-

Cell Pellet: Gently resuspend the cell pellet for immediate analysis (e.g., flow cytometry) or process for RNA/protein extraction.

-

Protocol 3: Quantification of Cytokine and Chemokine Production

The collected supernatants can be analyzed for key biomarkers of TLR7 activation.

-

Analytes: Key cytokines and chemokines induced by this compound include IP-10 (CXCL10), IL-1RA, and ITAC (CXCL11).[8][9] IFN-α is also a primary product of TLR7 stimulation by pDCs.[10]

-

Method: Use a multiplex bead-based immunoassay (e.g., Luminex) or individual Enzyme-Linked Immunosorbent Assays (ELISAs) for quantification.[11][12]

-

Procedure: Follow the manufacturer's instructions for the chosen assay kit. Briefly, this involves incubating the supernatant samples with capture antibody-coated beads or plates, followed by detection antibodies and a final read-out on the appropriate instrument.

-

Data Analysis: Calculate the concentration of each analyte in the samples by interpolating from a standard curve generated with recombinant protein standards.

Protocol 4: Analysis of Interferon-Stimulated Gene (ISG) Expression

-

RNA Extraction: After stimulation, harvest the PBMC pellets. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 0.5-1.0 µg of total RNA using a reverse transcription kit.

-

RT-qPCR: Perform quantitative real-time PCR (RT-qPCR) using a suitable master mix and primers/probes for target ISGs such as ISG15, MX1, and OAS1.[13][14] Also include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the fold change in gene expression in this compound-treated samples relative to vehicle-treated controls using the ΔΔCt method.

Protocol 5: Flow Cytometry Analysis of Immune Cell Activation

-

Cell Harvesting: Following stimulation, harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

-

Surface Staining: Resuspend cells in FACS buffer and incubate with a cocktail of fluorescently-conjugated antibodies against cell surface markers for 20-30 minutes at 4°C in the dark. A typical panel could include:

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Acquisition: Resuspend the cells in FACS buffer and acquire events on a flow cytometer.

-

Data Analysis: Analyze the acquired data using appropriate software (e.g., FlowJo, FCS Express). Gate on specific cell populations (e.g., CD3+/CD8+ T cells) and quantify the percentage of cells expressing activation markers (e.g., CD69+).

Data Presentation: Expected Outcomes

The following tables summarize the known activity of this compound and the expected results from the described protocols.

Table 1: this compound In Vitro Activity Profile

| Parameter | Value | Reference |

|---|---|---|

| Target | Toll-Like Receptor 7 (TLR7) | [1] |

| EC50 | 291 nM | [1] |

| Primary Responding Cells | pDCs, B-lymphocytes |[2][6] |

Table 2: Expected Biomarker Response in PBMCs Stimulated with this compound

| Assay Type | Biomarker | Expected Outcome | Reference |

|---|---|---|---|

| Cytokine/Chemokine | IP-10 (CXCL10) | Strong Upregulation | [1][9] |

| IL-1RA | Upregulation | [8][9] | |

| ITAC (CXCL11) | Strong Upregulation | [1][9] | |

| IFN-α | Upregulation | [10] | |

| Gene Expression | ISG15 | Strong Upregulation | [1][3] |

| MX1 | Strong Upregulation | [1][3] | |

| OAS1 | Strong Upregulation | [1][3] | |

| Cell Activation | CD69 on CD8+ T cells | Upregulation | [7] |

| | HLA-DR on T cells & NK cells| Upregulation |[13] |

Table 3: Example In Vitro PBMC Stimulation Parameters

| Parameter | Recommended Range / Value | Reference |

|---|---|---|

| Cell Density | 1 - 2 x 10^6 cells/mL | [5] |

| This compound Conc. | 20 nM - 10 µM | [6] |

| Incubation Time | 24 - 48 hours | [6][11] |

| Primary Readouts | Cytokine Secretion, ISG Expression, CD69 Upregulation |[3][7][11] |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]

- 3. A Pooled Analysis of Eight Clinical Studies Suggests a Link Between Influenza-Like Symptoms and Pharmacodynamics of the Toll-Like Receptor-7 Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Activation of Human Peripheral Blood Mononuclear Cells by Nonpathogenic Bacteria In Vitro: Evidence of NK Cells as Primary Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. croiconference.org [croiconference.org]

- 7. Activation of HIV-specific CD8+ T-cells from HIV+ donors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound, a Toll-like Receptor 7 Agonist, Induces Immune Activation in Virally Suppressed Adults Living With Human Immunodeficiency Virus-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TLR-Agonist Mediated Enhancement of Antibody-Dependent Effector Functions as Strategy For an HIV-1 Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Establishing a Vesatolimod Dose-Response Curve in Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesatolimod (also known as GS-9620) is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7).[1] Activation of TLR7, an endosomal pattern recognition receptor, initiates an innate immune response characterized by the production of type I interferons (IFN) and other pro-inflammatory cytokines and chemokines. This application note provides detailed protocols for establishing a dose-response curve for this compound in two relevant in vitro systems: a HEK293 cell line stably expressing human TLR7 and primary human peripheral blood mononuclear cells (PBMCs). These assays are fundamental for characterizing the potency and efficacy of this compound and similar TLR7 agonists.

Mechanism of Action: TLR7 Signaling Pathway

This compound activates the TLR7 signaling pathway, which is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells. Upon binding of this compound to TLR7 within the endosome, a conformational change is induced, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade involving IL-1 receptor-associated kinase 4 (IRAK4) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this pathway leads to the activation of two key transcription factors: nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7). Activation of NF-κB drives the expression of pro-inflammatory cytokines, while IRF7 activation leads to the robust production of type I interferons, such as IFN-α.[1]

Data Presentation

The following tables summarize representative quantitative data for the dose-dependent effects of this compound in HEK-Blue™ hTLR7 cells and human PBMCs.

Table 1: this compound-Induced NF-κB Activation in HEK-Blue™ hTLR7 Cells

| This compound Concentration (µM) | Mean Fold Increase in NF-κB Activity (vs. Vehicle) | Standard Deviation |

| 0 (Vehicle) | 1.0 | 0.1 |

| 0.01 | 2.5 | 0.3 |

| 0.1 | 7.8 | 0.9 |

| 1.0 | 14.2 | 1.5 |

| 5.0 | 16.0 | 1.8 |

| 10.0 | 16.5 | 1.9 |

Data is representative and based on typical results from NF-κB reporter assays. A 16-fold increase in luciferase activity was observed at 5µM in Huh7 cells transfected with TLR7.[1]

Table 2: this compound-Induced Cytokine Production in Human PBMCs (36-hour stimulation)

| This compound Concentration (nM) | Mean IFN-α Concentration (pg/mL) | Standard Deviation | Mean IL-6 Concentration (pg/mL) | Standard Deviation |

| 0 (Vehicle) | <12.5 | - | 50 | 15 |

| 10 | 250 | 75 | 400 | 120 |

| 100 | 1500 | 450 | 2500 | 750 |

| 1000 | 4000 | 1200 | 6000 | 1800 |

Data is derived from studies on resting PBMCs treated with GS-9620 for 36 hours.[1]

Table 3: Effect of this compound on Cell Viability (48-hour incubation)

| Cell Line | This compound Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |

| HEK-Blue™ hTLR7 | 0 (Vehicle) | 100 | 5.0 |

| 1 | 98 | 4.5 | |

| 10 | 95 | 5.2 | |

| 100 | 92 | 6.1 | |

| Human PBMCs | 0 (Vehicle) | 100 | 7.0 |

| 1 | 97 | 6.5 | |

| 10 | 94 | 7.2 | |

| 100 | 90 | 8.0 |

Data is representative of typical results from MTT assays and indicates that this compound is not significantly cytotoxic at concentrations effective for TLR7 activation.

Experimental Workflow

The general workflow for establishing a this compound dose-response curve involves cell preparation, stimulation with a serial dilution of the compound, incubation, and subsequent measurement of the desired endpoint.

Experimental Protocols

NF-κB Reporter Assay in HEK-Blue™ hTLR7 Cells

This protocol describes how to measure the activation of the NF-κB pathway in response to this compound using a secreted embryonic alkaline phosphatase (SEAP) reporter system.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

DMEM, high glucose (Gibco)

-

Heat-inactivated fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

HEK-Blue™ Selection antibiotics (e.g., Puromycin, Blasticidin)

-

This compound (GS-9620)

-

Phosphate-buffered saline (PBS)

-

QUANTI-Blue™ Solution (InvivoGen)

-

96-well flat-bottom cell culture plates

-

Spectrophotometer (plate reader)

Protocol:

-

Cell Culture: Culture HEK-Blue™ hTLR7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotics according to the manufacturer's instructions. Maintain cells at 37°C in a humidified incubator with 5% CO2.

-

Cell Seeding: The day before the experiment, wash cells with PBS and detach them using a cell scraper. Resuspend the cells in fresh culture medium and seed them into a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of medium.

-

This compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.01 µM to 10 µM.

-

Cell Stimulation: Add 20 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

SEAP Detection:

-

Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.

-

Add 180 µL of the QUANTI-Blue™ Solution to a new 96-well plate.

-

Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the plate containing the QUANTI-Blue™ Solution.

-

Incubate at 37°C for 1-3 hours.

-

-

Data Acquisition: Measure the absorbance at 620-655 nm using a spectrophotometer.

-

Data Analysis: Calculate the fold increase in NF-κB activity relative to the vehicle control. Plot the dose-response curve and determine the EC50 value.

Cytokine Production Assay in Human PBMCs

This protocol outlines the measurement of IFN-α and IL-6 production from human PBMCs following stimulation with this compound.

Materials:

-

Ficoll-Paque™ PLUS (GE Healthcare)

-

Human peripheral blood from healthy donors

-

RPMI 1640 medium (Gibco)

-

Heat-inactivated FBS

-

Penicillin-Streptomycin solution

-

This compound (GS-9620)

-

Human IFN-α and IL-6 ELISA kits (e.g., from R&D Systems or Thermo Fisher Scientific)

-

96-well round-bottom cell culture plates

Protocol:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation.

-

Cell Seeding: Resuspend the isolated PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells into a 96-well plate at a density of 2 x 10^5 cells/well in 180 µL of medium.

-

This compound Preparation: Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 1 nM to 1000 nM.

-

Cell Stimulation: Add 20 µL of the this compound dilutions to the cells. Include a vehicle control.

-

Incubation: Incubate the plate for 36-48 hours at 37°C and 5% CO2.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant and store it at -80°C until analysis.

-

Cytokine Quantification: Measure the concentration of IFN-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples. Plot the dose-response curve and determine the EC50 for the induction of each cytokine.

Cell Viability Assay (MTT)

This protocol is used to assess the cytotoxicity of this compound on HEK-Blue™ hTLR7 cells and PBMCs.

Materials:

-

Cells treated as in the respective functional assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom cell culture plates

-

Spectrophotometer

Protocol:

-

Cell Treatment: Prepare a separate 96-well plate with cells and this compound dilutions as described in the functional assay protocols. Include a positive control for cell death (e.g., 10% DMSO) and a vehicle control.

-

Incubation: Incubate the plate for the same duration as the functional assay (e.g., 24-48 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm with a reference wavelength of 630 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Conclusion

The protocols and data presented in this application note provide a robust framework for characterizing the dose-response of this compound in relevant cell-based assays. By utilizing both a TLR7-expressing reporter cell line and primary immune cells, researchers can gain a comprehensive understanding of the compound's potency, efficacy, and mechanism of action. These assays are crucial steps in the preclinical development and evaluation of TLR7 agonists for various therapeutic applications.

References

Application Notes and Protocols: Flow Cytometry Analysis of T Cell Activation by Vesatolimod

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesatolimod (GS-9620) is a potent and selective agonist of Toll-like receptor 7 (TLR7). It is an investigational immune modulator being evaluated for its potential in various therapeutic areas, including viral infections and oncology. This compound's mechanism of action involves the activation of the innate immune system, which in turn can lead to the activation and enhancement of adaptive immune responses, including T cell-mediated immunity. This document provides detailed application notes and protocols for the analysis of T cell activation induced by this compound using flow cytometry.

Mechanism of T Cell Activation by this compound

This compound primarily activates plasmacytoid dendritic cells (pDCs) and B lymphocytes, which express high levels of TLR7. The activation of T cells is largely an indirect effect mediated by the cytokines produced by these TLR7-expressing cells.[1][2]

Upon binding to TLR7 within the endosomes of pDCs, this compound initiates a downstream signaling cascade involving Myeloid differentiation primary response 88 (MyD88), interferon regulatory factors (IRFs), and nuclear factor-kappa B (NF-κB).[3] This signaling pathway culminates in the production of pro-inflammatory cytokines and, most notably, type I interferons (IFN-α/β).[3][4] These cytokines then act on T cells, leading to their activation, proliferation, and enhanced effector functions.

dot

Caption: this compound indirectly activates T cells via pDC stimulation.

Quantitative Data on T Cell Activation by this compound

The following tables summarize quantitative data from in vitro and clinical studies on the effects of this compound on T cell activation markers and cytokine production.

Table 1: In Vitro T Cell Activation by this compound

| Cell Type | Marker | This compound Concentration | Result | Reference |

| CD8+ T cells (from HIV+ donors) | CD69 | Concentration-dependent | Up to 88% increase in CD69+ cells | [1][2] |

| HIV-specific CD8+ T cells | CD69 | Concentration-dependent | Maximum of 20.8% increase in activation | [2] |

| HIV-specific CD8+ T cells | CD107a and/or TNF-α | Not specified | Upregulation in 5 out of 14 donors | [2] |

Table 2: Clinical T Cell Activation by this compound (in HIV-infected individuals on ART)

| Cell Type | Marker | This compound Dose | Result (Mean percentage change from baseline) | Reference |

| CD4+ T cells | CD38+HLA-DR+ | 8 mg | 50.9% (after 1st dose) | [5] |

| CD4+ T cells | CD38+HLA-DR+ | 8 mg | 71.9% (after 10th dose) | [5] |

| CD8+ T cells | CD38+HLA-DR+ | 8 mg | 64.8% (after 1st dose) | [5] |

Table 3: Cytokine Induction by this compound (in HIV-infected individuals on ART)

| Cytokine/Chemokine | This compound Dose | Result (Fold increase from baseline) | Reference |

| Interferon gamma-induced protein 10 (IP-10) | 6 mg | >3.9 | [5][6] |

| Interleukin-1 receptor antagonist (IL-1RA) | 6 mg | >3.9 | [5][6] |

| Interferon-inducible T-cell alpha chemoattractant (ITAC) | 6 mg | >3.9 | [5][6] |

Experimental Protocols

Protocol 1: In Vitro Stimulation of Human PBMCs with this compound

This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) with this compound to induce T cell activation.

Materials:

-

This compound (GS-9620)

-

Human PBMCs, freshly isolated or cryopreserved

-

RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)

-

Dimethyl sulfoxide (DMSO, vehicle control)

-

96-well round-bottom culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

PBMC Preparation:

-

If using cryopreserved PBMCs, thaw them rapidly in a 37°C water bath.

-

Transfer the cells to a 15 mL conical tube containing pre-warmed complete RPMI.

-

Centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in complete RPMI.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI.

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Further dilute the stock solution in complete RPMI to achieve the desired final concentrations (e.g., 20 nM, 1 µM, 10 µM).

-

Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

-

Cell Culture and Stimulation:

-

Add 100 µL of the PBMC suspension (1 x 10^5 cells) to each well of a 96-well plate.

-

Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-